molecular formula C20H19NO2 B2365435 2-(4-Butylphenyl)quinoline-4-carboxylic acid CAS No. 183670-22-6

2-(4-Butylphenyl)quinoline-4-carboxylic acid

Cat. No. B2365435
M. Wt: 305.377
InChI Key: YQHYGMJUUVXDQY-UHFFFAOYSA-N
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Description

2-(4-Butylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C20H19NO2 . It is also known as 2-(4-sec-butylphenyl)-4-quinolinecarboxylic acid .


Synthesis Analysis

The synthesis of 2-(4-Butylphenyl)quinoline-4-carboxylic acid involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol media . This reaction results in condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid . This intermediate then reacts with various substituted amines to produce the desired product .


Molecular Structure Analysis

The molecular structure of 2-(4-Butylphenyl)quinoline-4-carboxylic acid is represented by the InChI code 1S/C20H19NO2/c1-2-3-6-14-9-11-15 (12-10-14)19-13-17 (20 (22)23)16-7-4-5-8-18 (16)21-19/h4-5,7-13H,2-3,6H2,1H3, (H,22,23) . The molecular weight of the compound is 305.38 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Butylphenyl)quinoline-4-carboxylic acid include a molecular weight of 305.38 .

Scientific Research Applications

Synthesis and Anticancer Activity

Quinoline-4-carboxylic acid derivatives, synthesized using microwave irradiation and conventional heating methods, have been found effective against various carcinoma cell lines. These derivatives, including 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid, exhibited significant anticancer activity and induced apoptosis in certain cell lines. The compounds' interaction with hTopoIIα suggests a potential role as hTopoIIα inhibitors, which could be explored further for cancer treatment (Bhatt, Agrawal, & Patel, 2015).

Microwave-Assisted Synthesis

A study developed a one-step method for preparing substituted anilides of quinoline-2-carboxylic acid using microwave irradiation. This approach, involving the direct reaction of acid or ester with substituted anilines, demonstrates an efficient and innovative synthesis method (Bobál et al., 2012).

Cd(II) Complexes Synthesis and Properties

2-Phenylquinoline derivatives, such as 2-(4-fluorophenyl)quinoline-4-carboxylic acid, have been used to synthesize new cadmium complexes. These complexes displayed interesting fluorescent behavior and antibacterial activities against various bacteria (Lei et al., 2014).

Antimicrobial Activity

Quinoline-4-carboxylic acid derivatives have shown notable in vitro antimicrobial activity against a broad spectrum of microorganisms. Compounds like 7-chloro-2-phenyl-quinoline-4-carboxylic acid displayed strong results against bacteria such as Streptococcus pyrogenes and Pseudomonas aeruginosa (Bhatt & Agrawal, 2010).

Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Studies

Quinoline-6-carboxylic acid derivatives have been studied for their photophysical behaviors. These compounds, exhibiting dual emissions and large Stokes shift emission patterns, indicate potential applications in the field of fluorescence and spectroscopy (Padalkar & Sekar, 2014).

Amylolytic Agents Synthesis

Fluorine bearing quinoline-4-carboxylic acids have been synthesized and evaluated as amylolytic agents against Aspergillus fungi. This research offers insights into the development of novel compounds with potential applications in controlling fungal growth (Makki, Bakhotmah, & Abdel-Rahman, 2012).

Safety And Hazards

The safety information for 2-(4-Butylphenyl)quinoline-4-carboxylic acid includes hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(4-butylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-2-3-6-14-9-11-15(12-10-14)19-13-17(20(22)23)16-7-4-5-8-18(16)21-19/h4-5,7-13H,2-3,6H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHYGMJUUVXDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Butylphenyl)quinoline-4-carboxylic acid

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